molecular formula C16H13F3N2O B11689705 1-(2-phenoxyethyl)-2-(trifluoromethyl)-1H-benzimidazole

1-(2-phenoxyethyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11689705
M. Wt: 306.28 g/mol
InChI Key: NWIMGLWXRRDMGH-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a phenoxyethyl group and a trifluoromethyl group attached to the benzodiazole ring

Preparation Methods

The synthesis of 1-(2-phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenoxyethanol and 2-(trifluoromethyl)benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxyethyl group is introduced to the benzodiazole ring, followed by the addition of the trifluoromethyl group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptors on the cell surface and altering signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-(2-Phenoxyethyl)-1H-1,3-benzodiazole: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    2-(Trifluoromethyl)-1H-1,3-benzodiazole:

    1-(2-Phenoxyethyl)-2-methyl-1H-1,3-benzodiazole: Contains a methyl group instead of a trifluoromethyl group, leading to differences in steric and electronic effects.

The uniqueness of 1-(2-phenoxyethyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole lies in the combination of the phenoxyethyl and trifluoromethyl groups, which impart distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

1-(2-phenoxyethyl)-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)15-20-13-8-4-5-9-14(13)21(15)10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

NWIMGLWXRRDMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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